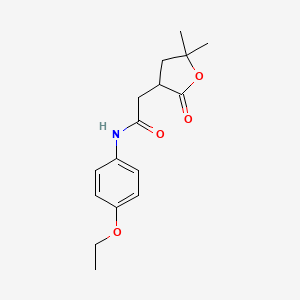

![molecular formula C19H22N4O2S B5537337 2-苄基-N-[(3-异丁基-1,2,4-恶二唑-5-基)甲基]-N-甲基-1,3-噻唑-4-甲酰胺](/img/structure/B5537337.png)

2-苄基-N-[(3-异丁基-1,2,4-恶二唑-5-基)甲基]-N-甲基-1,3-噻唑-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The interest in compounds like "2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide" stems from their unique chemical structures, which often exhibit significant biological activities. The compound belongs to a class that includes oxadiazole and thiazole moieties, known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of similar compounds typically involves multi-step chemical reactions, starting from basic chemical feedstocks. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were designed and synthesized, showing the complexity and versatility of the synthetic routes used in this chemical class (Ravinaik et al., 2021).

Molecular Structure Analysis

The molecular structure of compounds containing oxadiazole and thiazole rings is characterized by X-ray diffraction and spectroscopic methods such as IR, NMR, and mass spectrometry. These compounds exhibit a variety of structural motifs conducive to specific biological interactions (Gein et al., 2017).

Chemical Reactions and Properties

Chemical reactions involving such compounds typically explore the reactivity of the oxadiazole and thiazole moieties. Reactions include nucleophilic substitutions and ring transformations, which are fundamental in diversifying the chemical space around these cores for potential therapeutic applications (Shajari et al., 2015).

科学研究应用

抗癌应用

一系列化合物,包括与 1,3,4-恶二唑结构家族相关的化合物,已被合成并评估其抗癌活性。这些研究揭示了对一系列癌细胞系的中等至优异的抗癌活性,证明了这些化合物作为开发新型抗癌剂的先导的潜力 (Ravinaik 等,2021)。

抗微生物和抗菌剂

研究还集中在合成含有 1,3,4-恶二唑部分的新型类似物,以获得其有希望的抗菌活性。这些努力导致了鉴定出对各种细菌菌株具有显着抗菌功效的化合物,突出了这些衍生物在对抗耐药细菌感染中的潜力 (Palkar 等,2017)。

缓蚀剂

该重点化合物的衍生物已显示出作为缓蚀剂的有效性,为保护金属免受腐蚀提供了一种新方法。该应用在金属寿命和完整性至关重要的工业环境中尤为重要 (Ammal 等,2018)。

用于治疗应用的酶抑制

某些 1,3,4-恶二唑衍生物已被确定为乙酰胆碱酯酶和丁酰胆碱酯酶的有效抑制剂,这些酶参与神经功能。这表明了对胆碱酯酶失衡为特征的疾病的潜在治疗应用,例如阿尔茨海默病 (Pflégr 等,2022)。

先进材料科学

该化合物的衍生物已被探索用于在温和条件下合成聚酰胺和其他聚合物中的作用,表明它们在材料科学中用于开发具有特定性能的新材料的实用性 (Saegusa 等,1985)。

作用机制

While the specific mechanism of action for your compound is not available, oxadiazoles have been recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy . They have also been used in the treatment of age-related diseases , as antimicrobials , and as novel class of peroxisome proliferator-activated receptor αr/δ (PPARα/δ) dual agonists .

未来方向

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry . In addition, the design and synthesis of new series of boron-based benzo [c] [1,2,4]oxadiazoles and benzo [c] [1,2,5]thiadiazoles as anticancer agents targeting tumor hypoxia is a promising future direction .

属性

IUPAC Name |

2-benzyl-N-methyl-N-[[3-(2-methylpropyl)-1,2,4-oxadiazol-5-yl]methyl]-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O2S/c1-13(2)9-16-21-17(25-22-16)11-23(3)19(24)15-12-26-18(20-15)10-14-7-5-4-6-8-14/h4-8,12-13H,9-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXOUHGKBOPERGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NOC(=N1)CN(C)C(=O)C2=CSC(=N2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-benzyl-N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-1,3-thiazole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S*,4S*)-1-(6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylcarbonyl)-4-methylpiperidine-3,4-diol](/img/structure/B5537257.png)

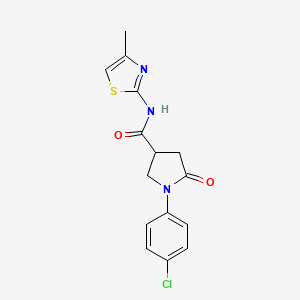

![2,6-dimethoxy-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5537266.png)

![1-[(6-hydroxy-1,4-oxazepan-6-yl)methyl]-N-(2-pyridinylmethyl)-4-piperidinecarboxamide dihydrochloride](/img/structure/B5537273.png)

![4-[(diethylamino)sulfonyl]-N-3-isoxazolyl-2-thiophenecarboxamide](/img/structure/B5537283.png)

![2-[(2-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-4-morpholinyl)carbonyl]-6-methylimidazo[1,2-a]pyridine](/img/structure/B5537295.png)

![N-(4-{[(2,6-dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-methylpropanamide](/img/structure/B5537305.png)

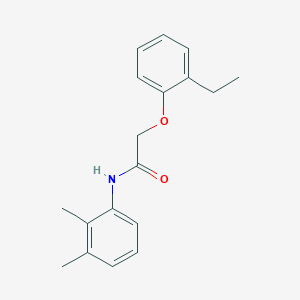

![N-(tert-butyl)-2-(2-methoxyphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5537311.png)

![3-(4-methyl-1,3-thiazol-5-yl)-N-[4-(1H-1,2,4-triazol-1-yl)benzyl]propanamide](/img/structure/B5537319.png)

![{(2R)-1-[(8-fluoro-2-quinolinyl)carbonyl]-2-pyrrolidinyl}methanol](/img/structure/B5537340.png)

![N'-[(3S*,4R*)-4-isopropyl-1-(pyrazolo[1,5-a]pyridin-3-ylcarbonyl)-3-pyrrolidinyl]-N,N-dimethylurea](/img/structure/B5537355.png)

![3-methyl-5-[(2-methylbenzyl)thio]-4H-1,2,4-triazol-4-amine](/img/structure/B5537362.png)